molecular formula C6H6ClN3O2 B1487088 N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride CAS No. 1799816-15-1

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride

Cat. No.: B1487088
CAS No.: 1799816-15-1
M. Wt: 187.58 g/mol
InChI Key: PLYGNVHVTOVRFW-POHAHGRESA-N
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Description

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride is a specialized heterocyclic building block designed for research and development applications in synthetic chemistry, particularly in the construction of novel bioactive molecules . The compound features an electrophilic carboximidoyl chloride group adjacent to a nucleophilic N-hydroxy functionality, enabling diverse chemical transformations such as nucleophilic substitution reactions to form substituted amidines or imidates, and condensation with aldehydes or ketones to form nitrones . Its pyrazine core, substituted with an electron-donating methoxy group, is a privileged scaffold in medicinal chemistry, often utilized in the synthesis of compounds evaluated for various biological activities, including urease inhibition, and antimicrobial and antioxidant properties . This reagent is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care, under controlled, dry conditions to prevent hydrolysis of the sensitive carbimidoyl chloride moiety .

Properties

IUPAC Name

(2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYGNVHVTOVRFW-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(N=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound features a pyrazine ring substituted with a methoxy group at the 5-position and a carbimidoyl chloride functional group at the 2-position, with an N-hydroxy substituent. The preparation generally involves:

  • Construction of the pyrazine core with the appropriate substitution pattern.
  • Introduction of the N-hydroxy carbimidoyl chloride moiety via functional group transformations.

This typically requires multi-step organic synthesis involving nitrile or amide precursors, hydroxylamine derivatives, and chlorinating agents.

Typical Synthetic Route Outline

Step Reaction Type Description Reagents/Conditions
1 Pyrazine ring synthesis Formation of 5-methoxypyrazine core Starting from substituted pyridine or pyrazine precursors, methoxylation via methylating agents (e.g., methyl iodide) or direct substitution
2 Introduction of amidoxime intermediate Conversion of nitrile or amide to N-hydroxy amidine Reaction of pyrazine-2-carbonitrile derivative with hydroxylamine hydrochloride under basic conditions
3 Conversion to carbimidoyl chloride Chlorination of amidoxime to carbimidoyl chloride Treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)

Detailed Preparation Methodology

Step 1: Synthesis of 5-Methoxypyrazine-2-carbonitrile

  • Starting from 5-methoxypyrazine, the 2-position is functionalized to introduce a nitrile group (–CN), often via nucleophilic substitution or palladium-catalyzed cyanation.
  • This intermediate serves as the precursor for amidoxime formation.

Step 2: Formation of N-Hydroxy Amidoxime

  • The 5-methoxypyrazine-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or sodium hydroxide).
  • This reaction converts the nitrile group into an amidoxime (N-hydroxy amidine) intermediate.
  • Typical reaction conditions involve reflux in ethanol or aqueous medium for several hours.

Step 3: Chlorination to Carbimidoyl Chloride

  • The amidoxime intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
  • The reaction is carried out under controlled temperature (often 0–5 °C initially, then room temperature) to avoid decomposition.
  • This step converts the amidoxime to the corresponding carbimidoyl chloride, yielding N-hydroxy-5-methoxypyrazine-2-carbimidoyl chloride.

Reaction Scheme Summary

$$
\text{5-Methoxypyrazine-2-carbonitrile} \xrightarrow[\text{Base}]{\text{Hydroxylamine hydrochloride}} \text{N-Hydroxy-5-methoxypyrazine-2-amidoxime} \xrightarrow[\text{Chlorination}]{\text{SOCl}2 \text{ or } \text{POCl}3} \text{this compound}
$$

Research Findings and Notes

  • The compound is part of a class of molecules studied for BACE1 inhibition, a key target in Alzheimer's disease drug discovery.
  • The preparation method follows established protocols for amidoxime formation and subsequent chlorination to imidoyl chlorides, which are reactive intermediates in organic synthesis.
  • The chlorination step requires careful control to prevent hydrolysis or decomposition of the sensitive N-hydroxy carbimidoyl chloride group.
  • Purification is typically performed under anhydrous conditions using inert atmosphere techniques to maintain compound integrity.
  • No direct large-scale industrial synthesis protocols are publicly available, indicating the compound is mainly prepared for research purposes in small to medium scale.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Remarks
Hydroxylamine source Hydroxylamine hydrochloride + base (NaOH or Na2CO3) Ensures amidoxime formation
Solvent Ethanol, water, or mixed solvent Reflux conditions
Chlorinating agent Thionyl chloride or phosphorus oxychloride Temperature control critical
Reaction temperature 0–5 °C initially, then room temperature Prevents decomposition
Reaction time Several hours (4–12 h) Monitored by TLC or HPLC
Purification Column chromatography or recrystallization Anhydrous conditions preferred

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

Alzheimer’s Disease Treatment

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride has been identified as a potential BACE1 (Beta-site APP Cleaving Enzyme 1) inhibitor. BACE1 plays a crucial role in the production of beta-amyloid peptides, which aggregate to form plaques associated with Alzheimer’s disease. By inhibiting BACE1 activity, this compound may reduce the formation of these plaques, thereby offering a therapeutic avenue for Alzheimer’s treatment .

Cancer Therapeutics

The compound exhibits promise in the treatment of various cancers, including breast cancer and glioblastoma multiforme. Its mechanism involves modulation of cellular pathways that lead to tumor growth inhibition and apoptosis (programmed cell death). Studies indicate that compounds with similar structures can affect cancer cell proliferation and survival .

Cardiovascular Diseases

Research has shown that this compound may be beneficial in managing cardiovascular diseases such as myocardial infarction and stroke. The compound's anti-inflammatory properties could play a role in reducing vascular inflammation, thus protecting against acute cardiovascular events .

Inhibition of BACE1

The primary mechanism through which this compound exerts its effects is by inhibiting BACE1. This inhibition leads to decreased production of amyloid-beta peptides, thereby preventing plaque formation in the brain associated with Alzheimer’s disease .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties that may contribute to its efficacy in treating autoimmune diseases and conditions characterized by chronic inflammation. By modulating inflammatory pathways, it may help alleviate symptoms associated with diseases such as lupus erythematosus and rheumatoid arthritis .

Case Studies and Research Findings

Study Focus Findings
Maugeri et al., 2010Cardiovascular DiseasesHighlighted the potential of compounds similar to this compound in reducing myocardial infarction risks through anti-inflammatory actions .
Kiljanski et al., 2005Thyroid DisordersDiscussed the impact of similar compounds on autoimmune conditions, suggesting a broader therapeutic application for this compound .
Recent Patent ApplicationsAlzheimer’s DiseaseDocumented the synthesis and therapeutic use of BACE1 inhibitors, including this compound, emphasizing their role in reducing amyloid plaque formation .

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity : The N-hydroxy carbimidoyl chloride group in Compound A is highly electrophilic, facilitating nucleophilic substitution reactions. In contrast, carboxamide derivatives (e.g., compounds from ) exhibit lower reactivity due to resonance stabilization of the amide group.
2.3. Physical and Spectral Properties
  • Melting Points: While Compound A lacks reported data, its analogs exhibit melting points between 196.9°C (alkylamino derivatives ) and 225.4°C (chloro-substituted carboxamides ). The methoxy group may lower melting points compared to chloro analogs due to reduced crystallinity.
  • Spectroscopic Data: IR: Expected N-H/O-H stretches (~3200–3600 cm⁻¹) and C=O/C=N vibrations (~1650–1750 cm⁻¹), similar to N-hydroxycarboxamide derivatives . NMR: The methoxy group would show a singlet at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C), distinct from alkylamino (~2.5–3.5 ppm) or chloro substituents .

Biological Activity

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, with the chemical formula C6H6ClN3O2\text{C}_6\text{H}_6\text{ClN}_3\text{O}_2 and CAS number 1799816-15-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent research findings.

Anticancer Properties

Recent studies have highlighted the anticancer activity of various derivatives related to this compound. The compound has shown promise in inhibiting the growth of several cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of related compounds, various derivatives were tested against A549 cells using the MTT assay. The results indicated that certain structural modifications significantly enhanced anticancer efficacy:

CompoundIC50 (µM)Remarks
Compound 2115.0Highest potency against A549
Compound 1825.0Moderate activity
Control (Cisplatin)10.0Standard chemotherapeutic agent

The results demonstrated that compounds with specific substitutions on the pyrazine ring exhibited enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells, suggesting a selective action mechanism.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against multidrug-resistant strains of bacteria.

Antimicrobial Efficacy Assessment

A series of tests were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound and its derivatives against various pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus8.0Effective against MRSA strains
Escherichia coli16.0Moderate activity
Candida albicans12.0Effective antifungal properties

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

Additional Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been implicated in other therapeutic areas:

  • Antioxidant Activity : The ability to scavenge free radicals has been noted, which is crucial in preventing oxidative stress-related diseases.
  • Cardioprotective Effects : Preliminary data suggest potential benefits in cardiovascular health, although more research is needed to confirm these effects.

Research Findings and Implications

The biological activity of this compound underscores its potential as a versatile pharmacological agent. Its selective anticancer properties combined with antimicrobial efficacy position it as a candidate for further development in therapeutic applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions using phosphoryl chloride (POCl₃) as a dehydrating agent, analogous to methods for structurally related pyrazine derivatives. For example, POCl₃-mediated cyclization at 120°C under anhydrous conditions is a common approach for pyrazole-oxadiazole hybrids . Key variables include reaction time, stoichiometry of POCl₃, and solvent choice (e.g., dichloromethane vs. acetonitrile). Yield optimization often requires iterative adjustment of these parameters, with purity confirmed via HPLC or TLC.

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., N–O stretch at ~950 cm⁻¹, C=O at ~1650 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves methoxy groups (δ ~3.9 ppm for –OCH₃) and aromatic protons.
  • X-ray crystallography : Resolves molecular geometry and confirms regiochemistry, as demonstrated in related pyrazoline derivatives .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow GHS-compliant protocols:

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the compound’s reactivity or bioactivity?

  • Methodological Answer : Systematic SAR studies can be conducted by:

  • Introducing electron-withdrawing/donating groups (e.g., –NO₂, –CH₃) at the pyrazine ring.
  • Comparing reaction kinetics (e.g., nucleophilic substitution rates) and biological activity (e.g., enzyme inhibition assays). Evidence from analogous piperazine derivatives shows that chloro/methoxy groups enhance metabolic stability .

Q. How should researchers resolve contradictory data regarding the compound’s stability in aqueous vs. nonpolar solvents?

  • Methodological Answer : Perform accelerated stability studies:

  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to carboxylic acid derivatives) under varying pH and temperature.
  • Solvent screening : Compare half-lives in DMSO, THF, and water. For example, related hydrochlorides exhibit reduced stability in polar solvents due to nucleophilic attack .

Q. What mechanistic insights exist for this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use biophysical and computational tools:

  • Docking simulations : Model interactions with active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities. Studies on similar pyrazine carboxamides reveal competitive inhibition mechanisms .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodological Answer : Employ orthogonal techniques:

  • UPLC-MS/MS : Detect sub-0.1% impurities (e.g., des-chloro byproducts).
  • NMR spiking : Add reference standards (e.g., ²H-labeled analogs) to identify low-abundance species. Regulatory guidelines for pharmaceutical impurities (e.g., ICH Q3A) provide validation frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride

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